L-Ascorbic acid-13C6

Bioanalysis LC-MS/MS Isotopic enrichment

Researchers quantifying endogenous ascorbic acid by LC-MS/MS face compromised accuracy when using unlabeled or deuterated internal standards-unlabeled forms co-elute indistinguishably, while deuterated variants suffer from chromatographic retention time shifts and H-D exchange. L-Ascorbic acid-13C6 (CAS 1354064-87-1) directly resolves these limitations: • Uniform 13C6 labeling ensures identical chromatographic behavior to the native analyte with a stable +6 Da mass shift, free of isotopic exchange liability. • ≥98% chemical purity and ≥99% 13C enrichment satisfy ICH M10, FDA, and EMA guidance for bioanalytical method validation. • Proven in clinical plasma/leukocyte assays and pharmaceutical ADME studies for reliable matrix effect correction and long-term sample integrity.

Molecular Formula C6H8O6
Molecular Weight 182.08 g/mol
Cat. No. B12054006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Ascorbic acid-13C6
Molecular FormulaC6H8O6
Molecular Weight182.08 g/mol
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyCIWBSHSKHKDKBQ-RQFYRPEFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Ascorbic Acid-13C6 Overview


L-Ascorbic acid-13C6 (CAS 1354064-87-1) is a uniformly 13C6-labeled isotopologue of vitamin C wherein all six carbon atoms of the ascorbic acid skeleton are replaced with the stable carbon-13 isotope. It possesses the molecular formula 13C6H8O6 and a molecular weight of 182.08 g/mol [1]. With a minimum chemical purity of 98.00% and a minimum isotopic enrichment of 99% 13C, this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous L-ascorbic acid in biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–mass spectrometry (GC-MS) .

Isotope Label
Uniform 13C6 SIL-IS for ascorbic acid quantification
Mass Shift
Robust +6 Da separation from endogenous analyte
Workflow
LC-MS/MS and GC-MS bioanalytical method fit

L-Ascorbic Acid-13C6 vs. Unlabeled/Deuterated Standards


Generic substitution of L-ascorbic acid-13C6 with unlabeled ascorbic acid or alternative isotopic variants fundamentally compromises quantitative accuracy in LC-MS/MS workflows. Unlabeled ascorbic acid co-elutes identically with endogenous analyte and generates indistinguishable mass spectrometric signals, rendering it useless as an internal standard [1]. Deuterated ascorbic acid (e.g., ascorbic acid-d₄), while mass-differentiated, introduces chromatographic retention time shifts due to the deuterium isotope effect and is susceptible to hydrogen–deuterium exchange under physiological or storage conditions, which degrades assay fidelity and quantitative reproducibility [2]. In contrast, the 13C6 isotopologue maintains identical chromatographic behavior to the unlabeled analyte while providing a robust +6 Da mass shift that remains stable across all analytical conditions without isotopic exchange liability [3].

This Product 13C6-labeled ascorbic acid
Substitute Unlabeled ascorbic acid
Co-elutes identically with endogenous analyte; no mass differentiation renders it unusable as an internal standard.
This Product 13C6-labeled ascorbic acid
Substitute Deuterated ascorbic acid (e.g., d4)
H-D exchange in protic media may degrade label integrity; deuterium isotope effect can shift retention time and compromise matrix-effect correction.
This Product 13C6-labeled ascorbic acid
Substitute Single-13C labeled variants (1-13C, 3-13C)
Only +1 Da mass shift places the IS signal within the natural isotopic envelope of the unlabeled analyte, creating signal overlap and quantitation bias.

L-Ascorbic Acid-13C6 Performance Evidence


Mass Shift vs. Single-Carbon Labeling

L-Ascorbic acid-13C6 delivers a minimum isotopic enrichment of 99% 13C across all six carbon positions, providing a robust +6 Da mass shift relative to unlabeled ascorbic acid (m/z 176 → 182) [1]. This uniform labeling eliminates the risk of isotopic cross-talk between the M+0 and M+6 isotopologues, ensuring baseline-resolved quantitation even at high endogenous analyte concentrations. In contrast, single-carbon 13C-labeled variants (e.g., L-ascorbic acid-1-13C or L-ascorbic acid-3-13C) provide only a +1 Da mass shift, which places the internal standard signal within the natural abundance isotopic envelope of the unlabeled analyte, creating potential signal overlap and quantitation bias .

Mass Shift vs. Single-Carbon Labeling
Head-to-head
+6 Da (uniform 13C6) vs. +1 Da (single-13C variants) — 5 Da greater mass separation under LC-MS/MS conditions.
Supports baseline-resolved quantitation even at low analyte concentrations.
Eliminates isotopic cross-talk risk with endogenous M+0 envelope.
Bioanalysis LC-MS/MS Isotopic enrichment

Chemical Stability vs. Deuterated Standards

The 13C6 labeling of L-ascorbic acid-13C6 is chemically inert and non-exchangeable under all standard bioanalytical conditions including aqueous solution, biological matrices, and varying pH . In contrast, deuterated ascorbic acid (e.g., ascorbic acid-d₄) contains exchangeable hydroxyl protons that can undergo hydrogen–deuterium exchange with protic solvents or biological media, leading to progressive loss of the isotopic label and degradation of quantitative accuracy over the course of sample preparation, storage, and analysis [1]. The carbon-13 label is covalently integrated into the molecular backbone and remains quantitatively intact regardless of pH, temperature, or matrix composition [2].

Chemical Stability vs. Deuterated
Head-to-head
No exchange; 100% label retention across conditions vs. progressive H-D exchange for deuterated analogs in protic media.
Supports long-term assay fidelity and prepared-solution stability review.
13C label is covalently integrated and non-exchangeable.
Stable isotope labeling Bioanalytical method validation Hydrogen–deuterium exchange

Co-Elution Fidelity vs. Deuterated Standards

L-Ascorbic acid-13C6 exhibits chromatographic retention time behavior that is essentially identical to unlabeled L-ascorbic acid due to the minimal mass-dependent isotope effect of 13C versus 12C on reversed-phase partitioning [1]. This co-elution is critical for accurate matrix effect correction in LC-MS/MS. In contrast, deuterated isotopologues experience a measurable reverse isotope effect in reversed-phase chromatography, wherein the stronger C–D bond reduces hydrophobicity relative to C–H, causing deuterated analytes to elute earlier than their unlabeled counterparts [2]. This retention time discrepancy undermines the fundamental assumption of identical ionization suppression and matrix effects, introducing systematic bias into quantitative measurements [3].

Co-Elution Fidelity vs. Deuterated
Class-level
Undetectable retention shift with 13C6 vs. measurable earlier elution (reverse isotope effect) for deuterated analogs on reversed-phase LC.
Supports valid matrix-effect correction via identical ionization suppression.
Co-elution is critical for ICH M10 bioanalytical validation expectations.
Chromatography Isotope effect LC-MS/MS method development

Label Retention During Fragmentation

Uniform 13C6 labeling ensures that the isotopic mass shift is retained in the product ion during multiple reaction monitoring (MRM) transitions, which is essential for accurate quantitation in LC-MS/MS [1]. Since all six carbon atoms bear the 13C label, any carbon-containing fragment ion produced during collision-induced dissociation will carry the isotopic mass difference, enabling clean differentiation between analyte-derived and internal standard-derived signals. This contrasts with single-site labeled variants where fragmentation may cleave the labeled atom from the monitored product ion, causing loss of the isotopic distinction and compromising quantitation [2]. Furthermore, deuterium labeling can suffer from metabolic loss of the label or from deuterium–hydrogen scrambling during fragmentation [3].

Label Retention During Fragmentation
Class-level
Label retained in all carbon-containing product ions with uniform 13C6 vs. potential label loss with single-site or deuterium labeling upon CID fragmentation.
Supports MRM transition optimization without label-loss concern.
Uniform labeling ensures isotopic distinction across fragment ions.
Tandem mass spectrometry Multiple reaction monitoring Quantitative bioanalysis

L-Ascorbic Acid-13C6 Applications


Vitamin C Deficiency Diagnosis in Plasma

L-Ascorbic acid-13C6 is optimally deployed as the internal standard in validated LC-MS/MS methods for quantifying vitamin C in human plasma and leukocytes for clinical diagnostic purposes. The validated LC-MS method described in the literature achieves adequate accuracy and precision for plasma ascorbic acid determination, specifically addressing the known stability challenges of ascorbic acid . The uniform 13C6 labeling ensures co-elution with endogenous analyte and complete matrix effect correction, which is essential for reliable clinical measurements where low vitamin C levels (occurring in scurvy, malabsorption, alcoholism, pregnancy, hyperthyroidism, and renal failure) must be accurately distinguished from normal physiological ranges . The 99% isotopic enrichment and +6 Da mass shift enable unambiguous quantitation even at sub-clinical deficiency levels.

Vitamin C PK and Bioavailability Studies

For pharmaceutical and nutraceutical research quantifying the absorption, distribution, metabolism, and excretion (ADME) of ascorbic acid from oral formulations, L-Ascorbic acid-13C6 provides the analytical precision required to discriminate small changes in plasma concentration over extended time courses . The non-exchangeable 13C6 label maintains quantitative integrity throughout the entire study duration, including long-term frozen storage of biological samples, whereas deuterated internal standards risk progressive H–D exchange that would confound time-dependent PK parameter estimation . The uniform labeling also supports stable isotope tracer studies using differentially labeled ascorbic acid variants to simultaneously track endogenous and exogenous vitamin C pools.

ICH M10 Method Validation

Laboratories conducting bioanalytical method validation in compliance with ICH M10, FDA Guidance for Industry on Bioanalytical Method Validation, or EMA guidelines should procure L-Ascorbic acid-13C6 as their primary internal standard. Regulatory guidance explicitly states that a stable isotope-labeled internal standard is the preferred choice when available, as it most closely mimics the physicochemical behavior of the analyte during sample extraction, chromatography, and ionization . The 13C6 isotopologue satisfies all ICH M10 criteria: it is not an endogenous component of the biological matrix; it is chemically stable under storage and processing conditions; and it exhibits chromatographic and mass spectrometric behavior sufficiently similar to the analyte to correct for variability . The availability of this compound as a certified reference material with documented purity and isotopic enrichment further supports regulatory audit readiness .

Ascorbic Acid Metabolic Fate Tracing

In metabolomics workflows where ascorbic acid and its metabolic derivatives must be quantified across multiple biological compartments, L-Ascorbic acid-13C6 serves as the definitive internal standard for accurate normalization of LC-MS/MS data . The uniform 13C6 labeling ensures that any carbon-containing metabolite or degradation product detected in the analysis can be traced and quantified without isotopic cross-interference from the internal standard. This is particularly critical in studies of vitamin C metabolism where unstable intermediates such as dehydroascorbic acid must be captured and stabilized during sample preparation . The robust, non-exchangeable 13C label provides consistent quantitative reference across diverse sample matrices including plasma, urine, tissue homogenates, and cell culture media.

Application
Selection Property
Validation Focus
Human Plasma Ascorbic Acid Research Analysis
Uniform 13C6 co-elution and matrix-effect correction
Research matrix accuracy and low-concentration review
Ascorbic Acid PK and Exposure Research
Non-exchangeable 13C6 label stability
Long-term sample storage and time-course reproducibility
Bioanalytical Method Validation Review
SIL-IS physico-chemical mimicry
Validation endpoint and documentation review
Ascorbic Acid Metabolic Fate Tracing
Uniform 13C6 label across all carbon fragments
Cross-matrix normalization and metabolite tracing review

Technical Documentation Hub

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36 linked technical documents
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